molecular formula C20H18N4O2 B11709575 Benzamide, N,N'-1,3-phenylenebis[4-amino- CAS No. 2362-25-6

Benzamide, N,N'-1,3-phenylenebis[4-amino-

Cat. No.: B11709575
CAS No.: 2362-25-6
M. Wt: 346.4 g/mol
InChI Key: OEIUYPYXOYZUAX-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,3-phenylenebis[4-amino- is a chemical compound with the molecular formula C20H18N4O2. It is a derivative of benzamide, characterized by the presence of two amino groups attached to a 1,3-phenylenebis structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,3-phenylenebis[4-amino- typically involves the reaction of 1,3-phenylenediamine with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,3-phenylenebis[4-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N,N’-1,3-phenylenebis[4-amino- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[4-amino- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-1,3-phenylenebis[4-amino- is unique due to its 1,3-phenylenebis structure, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

2362-25-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-amino-N-[3-[(4-aminobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H18N4O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,21-22H2,(H,23,25)(H,24,26)

InChI Key

OEIUYPYXOYZUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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